N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,4-dimethoxybenzamide
Description
This compound is a benzothiazole-derived Schiff base featuring a dihydro-1,3-benzothiazol-2-ylidene core substituted with 5,6-dimethoxy and 3-methyl groups. The benzamide moiety at the N-position is further substituted with 2,4-dimethoxy groups. Its Z-configuration (as indicated by the (2Z) designation) ensures a planar geometry, critical for π-conjugation and intermolecular interactions. The methoxy groups enhance solubility via hydrogen bonding, while the methyl group contributes to steric stabilization. Structural characterization of such compounds typically employs X-ray crystallography (e.g., SHELX and ORTEP software, as noted in ), spectroscopic methods (1H/13C NMR, IR), and elemental analysis .
Properties
IUPAC Name |
N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-2,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S/c1-21-13-9-15(25-4)16(26-5)10-17(13)27-19(21)20-18(22)12-7-6-11(23-2)8-14(12)24-3/h6-10H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPBICRDBHLRSES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC(=C(C=C2SC1=NC(=O)C3=C(C=C(C=C3)OC)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,4-dimethoxybenzamide typically involves the condensation of 5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-amine with 2,4-dimethoxybenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,4-dimethoxybenzamide has garnered interest in various fields due to its unique properties:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(3,6-Dimethyl-1,3-benzothiazol-2-ylidene)-2,4-dimethoxybenzamide (CAS 313404-81-8)
- Structural Similarities : Both compounds share a benzothiazol-2-ylidene core and 2,4-dimethoxybenzamide group.
- Key Differences : The compared compound has 3,6-dimethyl substituents on the benzothiazole ring, whereas the target compound features 5,6-dimethoxy and 3-methyl groups. The altered substitution pattern affects electronic properties: methoxy groups are electron-donating, while methyl groups contribute steric bulk.
(Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methylbenzamide
- Core Differences : This compound replaces the benzothiazole ring with a dihydrothiazole system and introduces phenyl and methoxyphenyl substituents .
- Functional Implications : The phenyl groups enhance lipophilicity, favoring membrane permeability but reducing solubility. The target compound’s benzothiazole core offers greater π-conjugation, which may improve binding to aromatic protein residues.
- Crystallographic Data : Both compounds exhibit planar geometries, but the dihydrothiazole derivative shows torsion angles of −170.98° to 177.76°, indicating slight deviations from planarity due to steric clashes .
N-(5(6)-Cyanobenzimidazol-2-yl)-2,4-dimethoxybenzamide
- Heterocycle Variation : Replacing benzothiazole with benzimidazole introduces a nitrogen atom in the aromatic ring, altering electronic density and hydrogen-bonding capacity .
- Substituent Effects: The cyano group in this compound adds a strong electron-withdrawing effect, polarizing the benzimidazole ring. In contrast, the target compound’s methoxy groups provide electron-donating resonance stabilization.
- Biological Relevance: Benzimidazoles are known for antimicrobial activity, but the target compound’s benzothiazole core may offer distinct bioactivity profiles due to sulfur’s electronegativity.
N-{(1,3-Benzo[d]thiazol-2-yl)carbamothioyl}-2/4-substituted Benzamides
Biological Activity
N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,4-dimethoxybenzamide is a synthetic compound belonging to the class of benzothiazole derivatives. This compound has garnered attention due to its complex structure and potential biological activities. This article explores its biological activity, mechanism of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzothiazole moiety linked to a dimethoxybenzamide, which contributes to its pharmacological properties. Its molecular formula is C18H20N2O4S, with a molecular weight of 388.44 g/mol. The presence of multiple methoxy groups enhances its solubility and reactivity.
| Property | Value |
|---|---|
| Molecular Formula | C18H20N2O4S |
| Molecular Weight | 388.44 g/mol |
| CAS Number | 895456-84-5 |
Anticancer Properties
Recent studies have indicated that benzothiazole derivatives possess significant anticancer properties. For instance, compounds similar to this compound have demonstrated the ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines.
- Mechanism of Action : The compound is believed to interact with specific enzymes or receptors involved in cell cycle regulation and apoptosis pathways. For example, it may inhibit the activity of topoisomerases or modulate the expression of pro-apoptotic factors.
- Case Studies :
Antimicrobial Activity
Benzothiazole derivatives have also been investigated for their antimicrobial properties. Research has shown that these compounds can exhibit activity against a range of bacterial and fungal pathogens.
- In Vitro Studies : In vitro assays demonstrated that certain derivatives displayed significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
- Mechanism : The antimicrobial action may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Other Biological Activities
Beyond anticancer and antimicrobial effects, this compound may exhibit additional biological activities:
- Anti-inflammatory Effects : Some studies suggest that benzothiazole derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines.
- Antioxidant Activity : The presence of methoxy groups may contribute to antioxidant properties, helping to scavenge free radicals and reduce oxidative stress.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of appropriate benzothiazole derivatives with dimethoxybenzamide under controlled conditions .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (PK) and toxicology (Tox) profiles is crucial for evaluating the therapeutic potential:
| Parameter | Value |
|---|---|
| Bioavailability | TBD |
| Half-life | TBD |
| Toxicity | Low (in preliminary studies) |
Preliminary toxicological assessments indicate low toxicity in animal models; however, comprehensive studies are required to establish safety profiles for human use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
